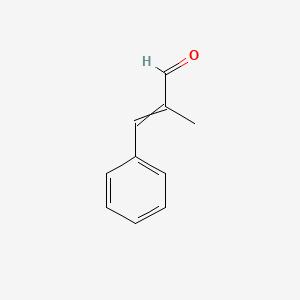

ALPHA-METHYLCINNAMALDEHYDE

Description

Alpha-methylcinnamaldehyde (CAS 101-39-3) is an aromatic aldehyde with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol . It is a yellow, oily liquid with a boiling point of 138–140°C at 1.9 kPa (reduced pressure) and a density of 1.0407 g/cm³ at 63°F . Under atmospheric pressure, its boiling point is reported as 148–149°C . The compound is insoluble in water (<1 mg/mL at 70°F) and is primarily used in the fragrance industry due to its warm, spicy odor .

This compound is synthesized via carbonyl condensation of benzaldehyde and propionaldehyde . It is structurally characterized by an α-methyl substitution on the cinnamaldehyde backbone, which influences its chemical reactivity and metabolic pathways . Safety data indicate flammability, skin/eye irritation, and the release of toxic gases upon decomposition .

Properties

IUPAC Name |

2-methyl-3-phenylprop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUMOWNVWOXZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025587 | |

| Record name | 2-Methylcinnamic aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-39-3 | |

| Record name | α-Methylcinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcinnamic aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Alpha-methylcinnamaldehyde (α-MCA), a compound derived from cinnamon, exhibits a range of biological activities that have garnered significant research interest. This article explores its antifungal, antibacterial, antioxidant properties, and potential therapeutic applications, supported by various studies and data.

- Molecular Formula : CHO

- Molecular Weight : 146.19 g/mol

- Appearance : Pale yellow to clear liquid with a cinnamon-like aroma

Antifungal Activity

Research indicates that α-MCA possesses notable antifungal properties, particularly against Candida species. A study evaluated its Minimum Inhibitory Concentration (MIC) against three strains of Candida: C. albicans, C. tropicalis, and C. krusei. The average MIC for α-MCA was found to be 317 μg/ml (2168 μM), demonstrating its effectiveness in inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes .

Table 1: Antifungal Activity of this compound

| Fungal Strain | MIC (μg/ml) | Ergosterol Biosynthesis Inhibition (%) |

|---|---|---|

| C. albicans | 317 | 80 |

| C. tropicalis | 317 | 78 |

| C. krusei | 317 | 90 |

Antibacterial Activity

α-MCA also demonstrates significant antibacterial activity against various pathogens. In a comparative study, it was found to be effective against both planktonic and biofilm forms of bacteria, including methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa. The compound's action appears to disrupt bacterial cell membranes, contributing to its antimicrobial efficacy .

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (μg/ml) | Activity Type |

|---|---|---|

| Methicillin-resistant S. aureus | <200 | Planktonic |

| Pseudomonas aeruginosa | <200 | Biofilm |

| Vibrio harveyi | <50 | Anti-quorum sensing |

Antioxidant Properties

In addition to its antimicrobial effects, α-MCA has shown promising antioxidant properties. Studies indicate that it can scavenge free radicals and inhibit lipid peroxidation in vitro, suggesting a potential role in protecting cells from oxidative damage. This activity could be beneficial in developing therapeutic strategies against oxidative stress-related diseases.

Case Studies and Research Findings

- Biofilm Inhibition : A study demonstrated that α-MCA effectively inhibited biofilm formation of Candida albicans, achieving over 90% inhibition at concentrations as low as 50 μg/ml. This was confirmed through scanning electron microscopy and confocal laser scanning microscopy, which revealed significant alterations in biofilm architecture .

- Gene Expression Modulation : Research utilizing quantitative real-time PCR (qRT-PCR) showed that treatment with α-MCA resulted in the down-regulation of key genes involved in biofilm formation in Candida albicans, such as ECE1 and IFD6, while up-regulating genes associated with cell wall integrity like YWP1 .

- Comparative Efficacy : In trials comparing α-MCA with other cinnamaldehyde analogs, it was observed that while all compounds exhibited some level of antifungal activity, α-MCA consistently outperformed others in both planktonic and biofilm assays .

Scientific Research Applications

Applications Overview

Flavor and Fragrance Industry

This compound is extensively utilized in the flavor and fragrance industry due to its appealing scent profile. It is incorporated into:

- Perfumery : Used in fine fragrances for its warm, spicy notes.

- Cosmetics : Commonly found in lotions and creams for added scent.

- Food Products : Acts as a flavoring agent in candies, beverages, and baked goods.

Usage Levels

- Fragrance : Up to 10%

- Flavoring : Typically around 450 ppm in products like chewing gum.

Pharmaceutical Applications

In pharmaceutical applications, α-MCA is recognized for its role as an intermediate compound. Its synthesis can be achieved through various methods including the condensation of benzaldehyde with propionic aldehyde. This compound has been noted for its potential therapeutic effects:

- Epalrestat Synthesis : α-MCA is used as a precursor in the production of Epalrestat, which helps manage diabetic complications by inhibiting aldose reductase activity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of α-MCA against several bacteria and fungi:

- Antibacterial Activity : Demonstrated effectiveness against Aggregatibacter actinomycetemcomitans, showing superior anti-planktonic activity compared to other compounds .

- Fungal Inhibition : Exhibits potent inhibition of biofilm formation by Candida albicans, suggesting potential applications in dental care products aimed at preventing biofilm-related diseases .

Case Studies

- Biofilm Inhibition Study :

- Antibacterial Efficacy Evaluation :

Comparison with Similar Compounds

Key Differences :

- Structure : Lacks the α-methyl group present in this compound.

- Reactivity: Both compounds contain α,β-unsaturated aldehyde groups, enabling reactions like bromine addition (for unsaturation) and 2,4-DNPH tests (for carbonyl groups) .

- Metabolism : Cinnamaldehyde is oxidized to cinnamic acid, while this compound undergoes β-oxidation to hippuric acid derivatives due to its alkyl substituent .

Amyl Cinnamic Aldehyde (Alpha-n-Amyl Cinnamic Aldehyde)

Key Differences :

- Structure : Features a pentyl (amyl) group at the α-position instead of a methyl group.

- Applications : Used as a raw material in fragrance manufacturing, similar to this compound, but with a longer alkyl chain contributing to a more intense, floral odor .

- Physical Properties : Higher molecular weight and likely lower volatility compared to this compound.

Hexylcinnamaldehyde

- Structure : Contains a hexyl group at the α-position.

- Metabolism : Similar to this compound, undergoes β-oxidation, but the longer alkyl chain may slow metabolic clearance .

Data Table: Comparative Properties of Cinnamaldehyde Derivatives

Research Findings and Metabolic Pathways

- Metabolic Disposition : Alpha-substituted cinnamaldehydes (e.g., this compound) are metabolized via β-oxidation, yielding hippuric acid derivatives. In contrast, unsubstituted cinnamaldehyde is oxidized to cinnamic acid .

- Toxicity : Both compounds are irritants, but this compound’s decomposition releases toxic gases (e.g., CO), requiring careful handling .

- Analytical Differentiation : Melting points of derivatives (e.g., 2,4-DNPH hydrazones) can distinguish between cinnamaldehyde and this compound due to structural differences .

Preparation Methods

Benzaldehyde and Butyraldehyde with TBAB Catalysis

The most widely adopted synthesis involves the aldol condensation of benzaldehyde and butyraldehyde in ethanol, catalyzed by TBAB. Optimized parameters include a molar ratio of 1.4:1 (benzaldehyde:butyraldehyde) and 1.5 mol% TBAB, yielding 84.6% AMC after 6 hours at room temperature. Excess benzaldehyde facilitates kinetic control, favoring cross-aldol over self-condensation byproducts. Ethanol’s polarity enhances reactant solubility while stabilizing the enolate intermediate, critical for regioselectivity. Post-reaction, unreacted benzaldehyde is recoverable via distillation, reducing raw material costs.

Propionaldehyde-Based Synthesis with KF/Al₂O₃

A heterogeneous variant employs KF/Al₂O₃ as a solid base catalyst with propionaldehyde, achieving 78.9% yield. This method circumvents solvent use, aligning with green chemistry principles. However, catalyst preparation involves calcination at 500°C, increasing energy expenditure. Leaching of K⁺ ions during recycling diminishes activity by 12% after three cycles, necessitating frequent regeneration. Polyethylene glycol (PEG) as a phase-transfer agent marginally improves mass transfer but complicates product isolation due to emulsification.

Phase-Transfer Catalysis (PTC) Systems

TBAB-Mediated Alkaline Conditions

Under alkaline aqueous-organic biphasic conditions, TBAB shuttles hydroxide ions into the organic phase, deprotonating butyraldehyde to form the reactive enolate. A study using NaOH (10% aqueous) and chloroform reported 59.7% yield, limited by competing Cannizzaro side reactions of benzaldehyde. Increasing TBAB concentration to 2 mol% suppressed hydrolysis but elevated costs.

PEG-400/PEG-600 as Solvent-Catalyst Hybrids

Replacing TBAB with PEG-400 in ethanol yielded 54.2% AMC, with prolonged reaction times (12+ hours) due to weaker phase-transfer efficiency. PEG-600’s higher molecular weight enhanced interfacial activity but increased viscosity, impeding stirring. Both systems produced emulsions, complicating extraction and reducing purity (≤92% by GC-MS).

Comparative Analysis of Methodologies

The TBAB/ethanol system emerges as the optimal balance of efficiency and practicality, whereas solid catalysts appeal for sustainability despite lower recyclability.

Mechanistic Insights and Side Reactions

Protonation studies using trifluoroacetic acid (TFA) revealed AMC’s propensity to form conjugated carbocations, which cyclize into polyaromatic hydrocarbons under acidic conditions. This side reaction, prevalent in prolonged storage, necessitates inert atmospheres or stabilizers like BHT. The methyl group adjacent to the carbonyl enhances carbocation stability via hyperconjugation, accelerating degradation relative to cinnamaldehyde .

Q & A

Q. What are the key physicochemical properties of alpha-methylcinnamaldehyde critical for experimental design in synthetic chemistry?

this compound (CAS 101-39-3; C₁₀H₁₀O) is an α,β-unsaturated aldehyde with a molecular weight of 146.19 g/mol. Its (E)-isomer is predominant, influencing reactivity in condensation and nucleophilic addition reactions. Key properties include logP (2.29), indicating moderate hydrophobicity, and a PSA of 17.07 Ų, which affects hydrogen-bonding potential. These parameters guide solvent selection, reaction kinetics, and purification methods (e.g., column chromatography) .

Q. How can researchers validate the purity and structural identity of synthesized this compound?

Methodological validation requires a combination of analytical techniques:

- Chromatography : GC-MS or HPLC to quantify purity and detect isomers.

- Spectroscopy : FTIR (C=O stretch ~1700 cm⁻¹) and ¹H NMR (characteristic aldehyde proton at δ 9.5–10 ppm) for structural confirmation.

- Reference standards : Compare retention times/spectral data with commercial standards (if available) or literature values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound is classified under PROC15 (laboratory reagent use). Key precautions include:

- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Storage in airtight containers away from oxidizers and heat sources.

- Emergency procedures for spills (neutralization with inert absorbents) and disposal compliant with local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?

Discrepancies often arise from isomer purity, solvent effects, or catalytic conditions. A systematic approach includes:

- Replication : Reproduce experiments using identical reagents (e.g., (E)-isomer >95% purity) and controlled atmospheric conditions (e.g., inert gas for air-sensitive reactions).

- Multivariate analysis : Design-of-experiment (DoE) frameworks to isolate variables (e.g., temperature, catalyst loading) impacting yield .

- Cross-lab validation : Collaborate with independent teams to confirm reproducibility .

Q. What mechanistic insights are needed to optimize this compound’s role in asymmetric catalysis?

Advanced studies should focus on:

- Stereoelectronic effects : DFT calculations to model the aldehyde’s electronic profile and steric hindrance from the methyl group.

- Kinetic studies : Time-resolved NMR or UV-Vis spectroscopy to track intermediate formation.

- Chiral auxiliaries : Evaluate enantioselectivity using chiral ligands (e.g., BINOL derivatives) in aldol or Michael addition reactions .

Q. How can multi-omics approaches elucidate this compound’s biological activity in pharmacological models?

Integrate:

- Toxicogenomics : RNA-seq to identify gene expression changes in cell lines exposed to the compound.

- Metabolomics : LC-MS to map metabolic perturbations (e.g., glutathione depletion indicative of oxidative stress).

- Dose-response modeling : Establish NOAEL/LOAEL thresholds using in vitro assays (e.g., HepG2 cytotoxicity) .

Q. What strategies address data gaps in this compound’s environmental fate and degradation pathways?

Prioritize:

- Advanced analytics : Use isotopically labeled compounds (e.g., ¹³C-alpha-methylcinnamaldehyde) to trace degradation products via HRMS.

- Microbial consortia screening : Identify biodegradative microbes in soil/water samples through metagenomic sequencing.

- Photolysis studies : Simulate UV exposure in environmental chambers to quantify half-lives and byproduct formation .

Methodological Guidance

Q. How should researchers design a systematic literature review on this compound’s applications?

Follow PRISMA guidelines:

- Databases : Search PubMed, SciFinder, and Web of Science using MeSH terms (e.g., “this compound” AND “synthesis” OR “bioactivity”).

- Inclusion/exclusion criteria : Define scope (e.g., peer-reviewed studies post-2000) and document excluded sources.

- Quality assessment : Use tools like GRADE to evaluate evidence robustness .

Q. What statistical methods are recommended for analyzing dose-dependent bioactivity data?

Employ:

Q. How can interdisciplinary teams coordinate to study this compound’s industrial potential without compromising academic rigor?

Implement:

- Milestone-driven workflows : Divide tasks (e.g., synthetic chemistry, computational modeling) with clear deliverables.

- Data-sharing platforms : Use repositories like Zenodo for raw spectra/kinetic data.

- Conflict resolution protocols : Predefine authorship criteria and IP agreements to mitigate disputes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.